molecular formula C25H25FN4O3 B2513589 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034224-09-2

3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Cat. No.: B2513589
CAS No.: 2034224-09-2
M. Wt: 448.498
InChI Key: IBMKMQIBRWZYNN-UHFFFAOYSA-N
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Description

3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, which combines a fluoro-phenyl group, a pyrrolopyrimidine core, and a morpholine moiety, offers significant possibilities for bioactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis of Intermediate Compounds:

    • Start with the preparation of 4-fluorophenol and 3-bromophenylboronic acid through standard organic reactions.

    • Couple these intermediates via Suzuki coupling in the presence of a palladium catalyst to form 3-(4-fluorophenoxy)phenylboronic acid.

  • Formation of the Pyrrolopyrimidine Core:

    • Synthesize the pyrrolopyrimidine core by reacting 2-chloro-5-nitropyrimidine with morpholine under nucleophilic substitution conditions.

    • Reduce the nitro group to an amine using catalytic hydrogenation.

  • Final Coupling and Functionalization:

    • Couple the 3-(4-fluorophenoxy)phenylboronic acid with the amine-functionalized pyrrolopyrimidine using a palladium-catalyzed Buchwald-Hartwig amination.

    • Functionalize the resulting intermediate with a propanone moiety through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow synthesis techniques, which offer better control over reaction conditions and improved yields. Key steps would involve automated synthesis of intermediates and inline purification to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to modify specific functional groups, leading to different amine and hydroxyl derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, can be used to introduce other functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Utilize reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: Employ hydrogen gas with a palladium on carbon catalyst, or use chemical reducing agents like sodium borohydride.

  • Substitution: Use strong nucleophiles like sodium methoxide or potassium tert-butoxide under mild to moderate heating.

Major Products Formed

  • Oxidized derivatives: Quinones and other oxygenated aromatics.

  • Reduced derivatives: Primary and secondary amines, alcohols.

  • Substituted derivatives: Aromatic compounds with varied functional groups (e.g., alkyl, halogen, nitro).

Scientific Research Applications

Chemistry

  • Synthetic Building Block: Used as an intermediate for synthesizing more complex organic molecules.

  • Catalysis: Acts as a ligand in various catalytic processes.

Biology

  • Biochemical Probes: Utilized in the design of probes for studying enzyme activities and signaling pathways.

  • Drug Development: Potential lead compound in the development of new pharmaceuticals targeting specific proteins.

Medicine

  • Cancer Research: Investigated for its ability to inhibit certain kinases involved in cancer cell proliferation.

  • Neurological Disorders: Explored for its effects on neurotransmitter receptors and pathways.

Industry

  • Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.

  • Agriculture: Evaluated for its potential as a bioactive agent in crop protection.

Mechanism of Action

Molecular Targets and Pathways

The compound exerts its effects by interacting with key molecular targets such as kinases, receptors, and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, disrupt receptor-ligand interactions, and modulate enzyme activities through competitive or non-competitive inhibition. These interactions affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-(4-fluorophenoxy)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

  • 3-(3-(4-chlorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

  • 3-(3-(4-fluorophenoxy)phenyl)-1-(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one

Uniqueness

The presence of the morpholine ring in 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one distinguishes it from other similar compounds, offering unique electronic and steric properties that enhance its binding affinity and specificity towards biological targets. This structural feature contributes to its distinctive biochemical and pharmacological profile, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25FN4O3/c26-20-5-7-21(8-6-20)33-22-3-1-2-18(14-22)4-9-24(31)30-16-19-15-27-25(28-23(19)17-30)29-10-12-32-13-11-29/h1-3,5-8,14-15H,4,9-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMKMQIBRWZYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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